molecular formula C25H17N3O6S B2817808 ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-76-7

ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2817808
CAS RN: 851947-76-7
M. Wt: 487.49
InChI Key: SVILFNUMMADCIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions . For instance, the synthesis of functionalized chromeno[4,3-b]pyridine derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .

Scientific Research Applications

Synthesis and Biological Evaluation of Coumarin Derivatives Containing Thiazolidin-4-one Ring

The synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives was detailed, utilizing ethyl 2-oxo-2H-chromene-3-carboxylate as a key intermediate. This synthesis pathway includes the preparation of Schiff’s bases and their subsequent reaction to form compounds with potential antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Pyridazine Derivatives Synthesis and Reactions

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and its furo[2,3-c]pyridazine analogs were synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone. The study explores the cyclization of these compounds to form pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives, indicating the versatility of pyridazine derivatives in synthesizing heterocyclic compounds (A. Deeb, B. Bayoumy, Fathy Yasine, R. Fikry, 1992).

Heterocycles from Ethyl 5-Amino-3,4-Diphenylthieno[2,3-c]pyridazine-6-carboxylate

This study focuses on the synthesis of various heterocycles from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, showcasing the chemical flexibility of thieno[2,3-c]pyridazine derivatives in generating novel heterocyclic compounds with potential application in medicinal chemistry (A. Deeb, M. El-Abbasy, 2006).

Synthesis of Pyrrolo〔1,2-c〕pyrimidone, Thiazolo〔3,4-c〕pyrimidone, and Pyrimido〔4,5-d〕pyridazine Derivatives

The study describes the use of ethyl 6-bromomethyl-2-oxo-4-phenyl-l,2,3,4-tetrahydropyrimidine-5-carboxylate as a precursor for the synthesis of novel pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, expanding the library of available heterocyclic compounds for research and development (N. A. Kheder, Y. Mabkhot, A. Farag, 2009).

Synthesis of 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and Related Compounds

This research outlines the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives through the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The subsequent treatment with substituted phenyl isothiocyanates led to the formation of compounds containing a 1,2,4-triazole ring, demonstrating the chemical versatility and potential pharmacological applications of 2H-chromen-2-one derivatives (A. Saeed, Aliya Ibrar, 2011).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be a promising area for future research . Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy for potential applications in medicine or other fields.

properties

IUPAC Name

ethyl 4-oxo-5-[(2-oxochromene-3-carbonyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O6S/c1-2-33-25(32)20-17-13-35-22(19(17)23(30)28(27-20)15-9-4-3-5-10-15)26-21(29)16-12-14-8-6-7-11-18(14)34-24(16)31/h3-13H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVILFNUMMADCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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